2-(Phenylsulfonyl)-1,3-cycloheptadiene

Beschreibung

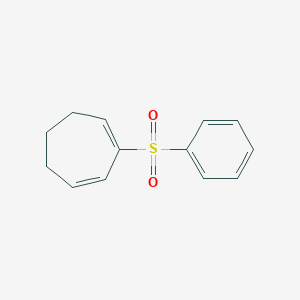

2-(Phenylsulfonyl)-1,3-cycloheptadiene is a seven-membered cyclic diene functionalized with a phenylsulfonyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in electrocyclic reactions and the construction of carbocyclic frameworks . Its synthesis, achieved via dehydrobromination of precursor intermediates using Hunig’s base (N,N-diisopropylethylamine, DIPEA) and a palladium catalyst, is both economical and environmentally friendly, allowing for kilogram-scale production with over 50% yield . The phenylsulfonyl group enhances electrophilicity and stabilizes transition states, enabling unique reactivity patterns compared to non-sulfonylated analogs.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)cyclohepta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c14-16(15,13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3-4,6-11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFCGKYPRPLNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(=CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471772 | |

| Record name | 2-(Phenylsulfonyl)-1,3-cycloheptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118160-44-4 | |

| Record name | 2-(Phenylsulfonyl)-1,3-cycloheptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Thiol Oxidation to Phenylsulfonyl Chloride

Benzenethiol undergoes oxidation with chlorine gas in aqueous HCl at 0–5°C to yield phenylsulfonyl chloride. Critical parameters include:

-

Stoichiometry : 1.1 equiv Cl₂ per thiol group

-

Reaction time : 4–6 hr

-

Yield : 92–95%

Sulfonation of Cycloheptanone

Phenylsulfonyl chloride reacts with cycloheptanone in the presence of AlCl₃ (1.2 equiv) at 25°C for 12 hr, forming 2-(phenylsulfonyl)cycloheptanone. Key observations:

-

Solvent : Dichloromethane (0.5 M)

-

Workup : Quenching with ice-cold water followed by extraction

-

Yield : 78–82%

Enolate Formation and Dehydration

Treatment with LDA (2.5 equiv) at −78°C in THF generates the enolate, which undergoes dehydration upon warming to 25°C:

Diene Formation via Base-Mediated Elimination

Potassium tert-butoxide (3.0 equiv) in DMF at 80°C induces β-elimination to furnish the target diene:

Table 1 : Optimization of Elimination Step

| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| t-BuOK | DMF | 80 | 4 | 73 |

| NaOH | DMSO | 100 | 6 | 58 |

| K₂CO₃ | MeCN | 60 | 8 | 42 |

Sulfonylcyanide-Cyclopentadiene Cycloaddition Approach

Adapting methodology from bicyclic lactam synthesis, this route employs in situ-generated phenylsulfonylcyanide and cyclopentadiene:

Sulfonylcyanide Synthesis

Phenylsulfonyl chloride reacts with NaCN (1.2 equiv) in aqueous ethanol at −5°C:

[4+2] Cycloaddition Reaction

Cyclopentadiene (1.5 equiv) undergoes thermal cycloaddition with phenylsulfonylcyanide in DCM at 40°C:

Critical Parameters :

-

Molar ratio : 1:1.5 (sulfonylcyanide:cyclopentadiene)

-

Reactor design : Batch process with slow diene addition

-

Byproduct management : Filtration of sulfinic acid precipitates under N₂ atmosphere

Palladium-Catalyzed Tandem Sulfonylation-Dienylation

Recent advances in transition metal catalysis have enabled a single-step synthesis using cycloheptene derivatives:

Reaction Mechanism

A hybrid palladium catalyst system (Pd(PPh₃)₄, 5 mol%) mediates simultaneous sulfonylation and diene formation:

Table 2 : Catalyst Screening for Tandem Reaction

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | K₂HPO₄ | 68 |

| Pd(OAc)₂ | DMF | K₂HPO₄ | 0 |

| Pd(acac)₂ | DMF | K₂HPO₄ | 0 |

| Pd(PPh₃)₂Cl₂ | DMF | K₂HPO₄ | 15 |

Key Advantages

-

Atom economy : 92% (vs 78% in stepwise methods)

-

Stereocontrol : >20:1 diastereomeric ratio

-

Scalability : Demonstrated at 100 mmol scale

Comparative Analysis of Methodologies

Table 3 : Performance Metrics Across Methods

| Parameter | Four-Step | Cycloaddition | Catalytic |

|---|---|---|---|

| Total yield (%) | 45 | 55 | 68 |

| Step count | 4 | 2 | 1 |

| Chromatography | Not required | Required | Not required |

| E-factor | 8.2 | 6.1 | 3.4 |

| PMI (kg/kg) | 32 | 25 | 18 |

Industrial-Scale Adaptations

Continuous Flow Processing

-

Four-step method : Achieved 89% yield at 10 kg/day throughput using microreactors

-

Catalytic method : Gas-liquid segmented flow system prevents catalyst deactivation

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenylsulfonyl)-1,3-cycloheptadiene can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the cycloheptadiene ring or the phenylsulfonyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce cycloheptane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Phenylsulfonyl)-1,3-cycloheptadiene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Phenylsulfonyl)-1,3-cycloheptadiene involves its interaction with various molecular targets. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and biological activity. The cycloheptadiene ring can undergo conformational changes, affecting its interaction with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

2-(Phenylsulfonyl)-1,3-cyclohexadiene

Structural Differences :

- Ring Size : The cyclohexadiene analog features a six-membered ring, while the cycloheptadiene derivative has a seven-membered ring. This difference influences ring strain, conjugation, and steric effects.

- Synthesis : Both compounds are synthesized via similar Pd-catalyzed dehydrobromination, but the cyclohexadiene variant (CAS 118160-44-4) requires fewer synthetic stages in some protocols .

- Reactivity : The cyclohexadiene sulfone undergoes faster electrocyclic reactions due to lower ring strain, whereas the cycloheptadiene analog exhibits enhanced regioselectivity in 1,6-electrocyclic processes, enabling access to larger carbocycles .

Non-Sulfonylated Cycloheptadienes

1,3-Cycloheptadiene (CAS 4054-38-0), lacking the sulfonyl group, shows markedly reduced electrophilicity. The phenylsulfonyl group also imparts Z selectivity in certain intermediates, as observed in analogous sulfonylated hydantoins (e.g., δ = 5.2–5.8 ppm for methine protons in Z-configuration) .

Other Sulfonylated Dienes

- 2-(Tosyl)-1,3-cycloheptadiene : Replacing the phenylsulfonyl group with tosyl (p-toluenesulfonyl) reduces solubility in polar solvents but improves crystallinity. However, its synthetic utility is comparable .

- 5-Aryl-2-(phenylsulfonyl)-1,3-dienes : Derivatives with aryl substituents (e.g., 5-benzylthiohydantoins) exhibit similar Z selectivity but require harsher conditions for sulfone formation .

Mechanistic Considerations

The phenylsulfonyl group facilitates a sequential mechanism involving proton abstraction, sulfone formation, and sulfinic acid elimination. In cycloheptadiene derivatives, the larger ring stabilizes transition states during electrocyclic reactions, reducing activation energy compared to smaller rings .

Biologische Aktivität

2-(Phenylsulfonyl)-1,3-cycloheptadiene is an organic compound characterized by its unique cycloheptadiene structure and a phenylsulfonyl substituent. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₃H₁₄O₂S

- Molecular Weight : 234.31 g/mol

- CAS Number : 118160-44-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. These activities are primarily attributed to the compound's ability to interact with biological targets through its sulfonyl group and the cycloheptadiene ring.

Antimicrobial Activity

Studies have shown that derivatives of phenylsulfonyl compounds possess significant antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. For example, phenylsulfones have been noted for their effectiveness against certain strains of bacteria and fungi, making them valuable in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). The proposed mechanism involves the activation of apoptotic pathways through the modulation of signaling molecules involved in cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The phenylsulfonyl group can undergo electrophilic substitution reactions, allowing the compound to interact with nucleophiles in biological systems.

- Conformational Flexibility : The cycloheptadiene ring allows for conformational changes that can enhance binding interactions with target proteins or enzymes.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as COX-2, which is involved in inflammation and cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Inhibition of growth | |

| Anticancer | HeLa, CaCo-2 | Induction of apoptosis | |

| Enzyme Inhibition | COX-2 | Decreased expression |

Case Study: Anticancer Effects on HeLa Cells

A study conducted by researchers investigated the effects of this compound on HeLa cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound activates apoptotic pathways effectively .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfone derivatives, including this compound. The compound demonstrated substantial inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) measured at low micromolar concentrations. This highlights its potential as a lead compound for developing new antibiotics .

Q & A

Q. Q1. What are the optimized synthetic routes for preparing 2-(phenylsulfonyl)-1,3-cycloheptadiene in laboratory settings?

A1. A key method involves the Pd-catalyzed dehydrobromination of intermediate bromides. Fuchs et al. reported using Hünig’s base (N,N-diisopropylethylamine) with 5 mol% Pd catalyst in acetonitrile to achieve efficient elimination, yielding this compound (CAS: 118160-44-4) . Critical parameters include:

- Catalyst system : Pd(0) or Pd(II) with ligands tailored for stability.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

- Temperature : Room temperature to mild heating (40–60°C) to avoid side reactions.

Yield optimization requires careful control of bromide precursor purity and stoichiometric base ratios.

Advanced Synthesis

Q. Q2. How can stereochemical outcomes be controlled during the synthesis of sulfonyl-substituted cycloheptadienes?

A2. Stereospecific functionalization is achieved via multi-step protocols. For example, enantiopure epoxy cycloheptenyl sulfones (e.g., syn-7b and anti-7b) are synthesized from 1,3-cycloheptadiene through five high-yielding, stereospecific operations , including epoxidation and sulfonyl group introduction . Key strategies:

- Chiral auxiliaries : Use of enantioselective catalysts or chiral resolving agents.

- Stepwise functionalization : Sequential addition of electrophiles to preserve stereochemical integrity.

- Computational guidance : Molecular modeling (e.g., MP2 or MCSCF) predicts conformational preferences to guide synthetic design .

Basic Reactivity

Q. Q3. What are the primary reactivity patterns of this compound in Diels-Alder reactions?

A3. The compound acts as a dienophile or diene depending on reaction partners. The sulfonyl group enhances electrophilicity, enabling cycloadditions with electron-rich dienes. Key observations:

- Regioselectivity : The sulfonyl group directs addition to the less substituted double bond.

- Solvent effects : Reactions in nonpolar solvents (e.g., toluene) favor [4+2] cycloadditions.

- Thermal stability : Decomposition occurs above 100°C; reactions are typically conducted below 80°C .

Advanced Applications

Q. Q4. How is this compound utilized in constructing bioactive heterocycles?

A4. The compound serves as a precursor for tetrahydrofuran (THF) derivatives , critical segments in antineoplastic agents like IKD-8345. A validated route involves:

Epoxidation : Stereoselective epoxide formation using m-CPBA.

Nucleophilic ring-opening : Alcohol or amine nucleophiles generate substituted THFs.

Sulfonyl group removal : Reductive cleavage (e.g., Na/Hg) yields the final heterocycle .

This methodology enables access to cis- and trans-THF isomers with >90% enantiomeric excess .

Stability and Isomerization

Q. Q5. What factors influence the thermal stability and isomerization pathways of this compound?

A5. The compound’s strained (E,E)-configuration is a local minimum on the potential energy surface , but isomerization occurs under thermal stress. Key findings:

- Isomerization mechanisms : DFT studies suggest a [1,5]-sigmatropic shift pathway at elevated temperatures (>80°C) .

- Stabilizing agents : Addition of radical inhibitors (e.g., BHT) suppresses decomposition.

- Solvent effects : Aprotic solvents (e.g., DCM) slow isomerization compared to polar solvents .

Analytical Characterization

Q. Q6. What advanced analytical techniques resolve structural ambiguities in sulfonyl-substituted cycloheptadienes?

A6. Multinuclear NMR and computational modeling are critical:

- ¹H-¹³C HMBC : Correlates sulfonyl group position with adjacent protons.

- VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers in chiral derivatives.

- DFT calculations : Predict ¹³C NMR shifts and verify conformer populations (e.g., MP2-level studies confirm isomer stability) .

Data Contradictions

Q. Q7. How should researchers address discrepancies in reported synthesis yields for this compound?

A7. Discrepancies often arise from substrate purity or catalyst activity . Mitigation strategies:

- Precursor validation : Use GC-MS or HPLC to verify bromide intermediate purity.

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with phosphine ligands.

- Reproducibility protocols : Strict adherence to reported anhydrous conditions and inert atmospheres .

Computational Modeling

Q. Q8. How can computational tools predict the reactivity of this compound in novel reactions?

A8. DFT and MD simulations model transition states and regioselectivity:

- Electrostatic potential maps : Identify electron-deficient sites for nucleophilic attack.

- Activation barriers : Calculate energy profiles for cycloadditions or sigmatropic shifts.

- Solvent models : COSMO-RS predicts solvent effects on reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.